2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride
Overview
Description
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride is a chemical compound with the molecular formula C14H30Cl2N2 and a molecular weight of 297.307 Da . This compound is characterized by its piperidine structure, which is a common motif in many pharmacologically active molecules.
Mechanism of Action
Target of Action
Similar compounds, such as bilastine, are known to target thehistamine H1 receptor . This receptor plays a crucial role in allergic reactions, and antagonizing it can help alleviate symptoms of allergies .
Mode of Action
This means it binds to its target receptor (potentially the histamine H1 receptor) and blocks its activation, preventing the receptor’s normal response .
Biochemical Pathways
If it acts similarly to bilastine, it would affect thehistaminergic pathways . By blocking the H1 receptor, it could prevent the downstream effects of histamine release, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Result of Action
If it acts as an H1 receptor antagonist like Bilastine, it could potentially alleviate symptoms of allergies by blocking the effects of histamine .
Biochemical Analysis
Biochemical Properties
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This interaction can inhibit the enzyme’s activity, leading to an accumulation of acetylcholine, which can affect neurotransmission. Additionally, this compound may interact with other proteins involved in signal transduction pathways, influencing cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By altering the activity of this pathway, this compound can impact cell growth and survival. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For instance, its binding to acetylcholinesterase results in enzyme inhibition, preventing the breakdown of acetylcholine . Additionally, this compound can modulate the activity of kinases and phosphatases, enzymes that play critical roles in phosphorylation and dephosphorylation events in cells. These interactions can lead to changes in cellular signaling and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or extreme pH levels . Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in cell signaling pathways and gene expression. These temporal effects are crucial for understanding the compound’s long-term impact on cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. For example, low doses may result in mild inhibition of acetylcholinesterase, whereas high doses can cause severe inhibition, leading to toxic effects such as muscle weakness and respiratory distress . It is essential to determine the threshold doses that elicit beneficial effects without causing adverse reactions in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that are excreted via the renal or hepatic routes . These metabolic pathways are essential for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . It may also bind to plasma proteins, affecting its bioavailability and distribution in the body. Understanding these transport and distribution mechanisms is crucial for optimizing the compound’s therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is an important factor in determining its activity and function. This compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall effect on cellular processes. For example, localization to the nucleus may enhance its ability to modulate gene expression, while localization to the mitochondria may affect cellular energy metabolism.
Preparation Methods
The synthesis of 2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride typically involves the reaction of 2-ethylpiperidine with 4-piperidinyl ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The product is then purified and converted to its dihydrochloride salt form .
Chemical Reactions Analysis
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperidine ring can be modified using different alkylating agents.
Scientific Research Applications
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological systems, particularly in the context of receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, especially in the development of new drugs.
Industry: It is used in the production of various chemical products due to its versatile reactivity.
Comparison with Similar Compounds
2-Ethyl-1-[2-(4-piperidinyl)ethyl]piperidine dihydrochloride can be compared with other piperidine derivatives, such as:
1-[2-(4-Piperidinyl)ethyl]piperidine: This compound has a similar structure but lacks the ethyl group, which may affect its reactivity and biological activity.
2-Ethylpiperidine: This compound is a simpler analog and serves as a precursor in the synthesis of the target compound.
The unique combination of the ethyl group and the piperidine ring in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-ethyl-1-(2-piperidin-4-ylethyl)piperidine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2.2ClH/c1-2-14-5-3-4-11-16(14)12-8-13-6-9-15-10-7-13;;/h13-15H,2-12H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZUDPFIIIWJPAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CCC2CCNCC2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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